3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid
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Overview
Description
Preparation Methods
The synthesis of 3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction could yield simpler aromatic compounds .
Scientific Research Applications
3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction often involves the formation of covalent bonds with amino acid residues, leading to changes in the protein’s structure and activity .
Comparison with Similar Compounds
3-[4-[4-(sulfonyl)phenyl]-5-methyl-3-isoxazolyl]benzenesulfonic Acid can be compared to other sulfonic acid derivatives, such as benzenesulfonic acid and p-toluenesulfonic acid. While these compounds share similar functional groups, this compound is unique due to the presence of the isoxazole ring, which imparts distinct chemical properties and reactivity . This uniqueness makes it particularly valuable in specific research applications.
Properties
Molecular Formula |
C16H13NO7S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[5-methyl-3-(3-sulfophenyl)-1,2-oxazol-4-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13NO7S2/c1-10-15(11-4-2-6-13(8-11)25(18,19)20)16(17-24-10)12-5-3-7-14(9-12)26(21,22)23/h2-9H,1H3,(H,18,19,20)(H,21,22,23) |
InChI Key |
UHPGLINSPXBSOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O |
Origin of Product |
United States |
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